Cas no 2172140-59-7 (3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid)

3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid
- EN300-1451532
- 2172140-59-7
- 3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid
-
- インチ: 1S/C9H13N3O3/c10-9(4-1-5-9)8-11-6(15-12-8)2-3-7(13)14/h1-5,10H2,(H,13,14)
- InChIKey: DVFMVXGTPHNUPO-UHFFFAOYSA-N
- ほほえんだ: O1C(CCC(=O)O)=NC(C2(CCC2)N)=N1
計算された属性
- せいみつぶんしりょう: 211.09569129g/mol
- どういたいしつりょう: 211.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 102Ų
3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451532-250mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1451532-5000mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 5000mg |
$3065.0 | 2023-09-29 | ||
Enamine | EN300-1451532-50mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 50mg |
$888.0 | 2023-09-29 | ||
Enamine | EN300-1451532-2500mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 2500mg |
$2071.0 | 2023-09-29 | ||
Enamine | EN300-1451532-1.0g |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1451532-500mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 500mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1451532-100mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1451532-10000mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1451532-1000mg |
3-[3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
2172140-59-7 | 1000mg |
$1057.0 | 2023-09-29 |
3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acidに関する追加情報
Professional Introduction to 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No. 2172140-59-7)
3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This organometallic derivative belongs to the class of oxadiazole-containing compounds, which are widely recognized for their role in medicinal chemistry as scaffolds for drug development. The compound’s molecular structure incorporates a cyclobutylamine moiety, which contributes to its distinct chemical properties and reactivity.
The CAS number 2172140-59-7 provides a unique identifier for this chemical substance, facilitating its recognition and differentiation from other compounds in scientific literature and databases. The presence of an aminocyclobutyl group in the molecule suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery. The propanoic acid moiety at one end of the molecule introduces a polar functional group, which can influence solubility and metabolic stability.
Recent advancements in the field of bioorganic chemistry have highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. These compounds have been investigated for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The structural motif of 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid positions it as a promising candidate for further pharmacological studies.
In vitro studies have begun to elucidate the biological activity of this compound. Initial research suggests that it may exhibit anti-inflammatory properties, making it relevant for conditions such as arthritis and autoimmune diseases. The amine group within the cyclobutylamine moiety could interact with enzymes or receptors involved in inflammatory pathways, potentially modulating these processes.
The synthesis of 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the complex heterocyclic core. The introduction of the propanoic acid functional group is typically achieved through carboxylation reactions or ester hydrolysis.
The compound���s solubility profile is another critical factor in its potential pharmaceutical applications. The balance between hydrophilic and hydrophobic regions within its structure determines its solubility in aqueous media and organic solvents. This property is essential for formulating drug delivery systems and ensuring bioavailability after administration.
Computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and potential side effects, guiding experimental design.
The future of research on this compound lies in its exploration as a lead molecule for drug development. By modifying its structure through combinatorial chemistry or high-throughput screening, scientists aim to identify derivatives with enhanced potency and selectivity. The versatility of the oxadiazole scaffold makes it an attractive platform for such explorations.
Regulatory considerations are also essential when evaluating the potential clinical use of 3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid. Ensuring compliance with Good Manufacturing Practices (GMP) and conducting rigorous toxicological assessments are necessary steps before moving from preclinical to clinical trials. These efforts are critical for demonstrating safety and efficacy before human testing.
The integration of artificial intelligence (AI) into drug discovery has accelerated the pace at which new compounds like this one are being identified and optimized. AI algorithms can analyze vast datasets to predict promising candidates based on structural features alone. This approach has already led to significant breakthroughs in identifying novel therapeutic agents.
In conclusion, 3-3-(1-aminocyclobutyl)-1,2,4 oxadiazol -5 - ylpropanoic acid (CAS No. 2172140 -59 -7) represents a fascinating area of research within pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further investigation into new therapeutic modalities. As research continues to evolve, this compound will likely play an important role in addressing unmet medical needs.
2172140-59-7 (3-3-(1-aminocyclobutyl)-1,2,4-oxadiazol-5-ylpropanoic acid) 関連製品
- 2227865-48-5(rac-(1R,2R)-2-(1-methyl-1H-indol-2-yl)cyclopropane-1-carboxylic acid)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)
- 2137607-32-8(5-Thiazolemethanol, α-(2-amino-1,1-dimethylethyl)-4-chloro-)
- 2172053-91-5(1-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}cyclohexane-1-carboxylic acid)
- 2044713-77-9(tert-butyl 3-(piperidin-4-yl)methoxypyrrolidine-1-carboxylate)
- 1488659-82-0(N-(2-Propylaminoethyl)-4-nitroaniline)
- 32811-40-8((E)-Coniferol)
- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)




